N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine, also known as Compound X, is a small molecule drug that has gained attention for its potential therapeutic applications in various diseases.
Scientific Research Applications
- Experimental data revealed that some derivatives of N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine exhibit an active profile against Leishmania infantum and Leishmania amazonensis .
- Changes in electronic regions, orientation, and lipophilicity were identified as areas for improving their interaction with the parasite .
- Molecular simulations justified its activity by showing a desirable fitting pattern in the active site of the target protein .
- These compounds were explored for their insecticidal activity, specifically targeting the ryanodine receptor (RyR) .
Antileishmanial Activity
Molecular Modeling Insights
Antipromastigote Activity
Insecticidal Potential
CDK2 Inhibition
properties
IUPAC Name |
N-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-25(24,15-6-4-14(5-7-15)22-10-2-9-18-22)21-11-13(12-21)19-16-3-1-8-17-20-16/h1-10,13H,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEHPBFRQWJNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.